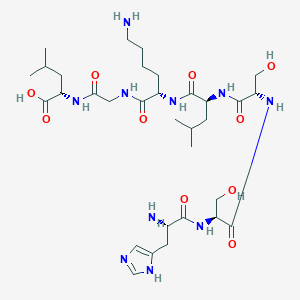
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine is a peptide compound composed of seven amino acids: histidine, serine, serine, leucine, lysine, glycine, and leucine. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine sulfoxide or sulfone derivatives.
科学的研究の応用
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Semaglutide: A polypeptide used for treating type 2 diabetes.
Histrelin: A GnRH agonist used for treating central precocious puberty and advanced prostate cancer.
Uniqueness
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Unlike shorter peptides like Glycyl-L-histidyl-L-lysine, this heptapeptide may offer more complex interactions and functionalities.
特性
CAS番号 |
850789-26-3 |
|---|---|
分子式 |
C32H56N10O10 |
分子量 |
740.8 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H56N10O10/c1-17(2)9-22(29(48)39-21(7-5-6-8-33)28(47)36-13-26(45)38-23(32(51)52)10-18(3)4)40-30(49)25(15-44)42-31(50)24(14-43)41-27(46)20(34)11-19-12-35-16-37-19/h12,16-18,20-25,43-44H,5-11,13-15,33-34H2,1-4H3,(H,35,37)(H,36,47)(H,38,45)(H,39,48)(H,40,49)(H,41,46)(H,42,50)(H,51,52)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
KGRQEJFONSVUPT-OOPVGHQCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
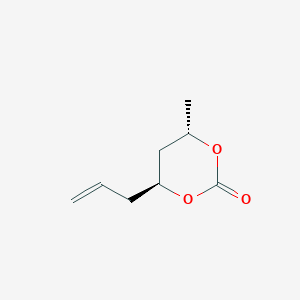
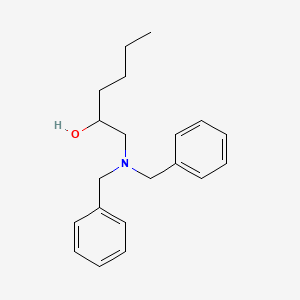
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)

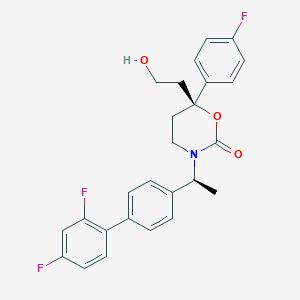


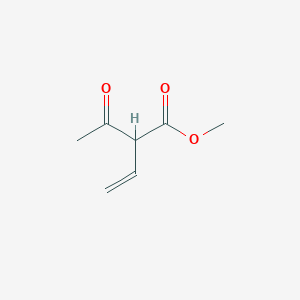

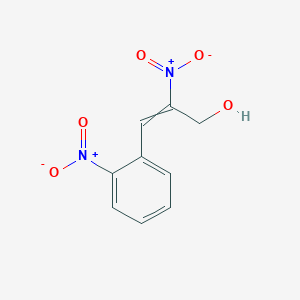

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
